Home > Products > Screening Compounds P92931 > 3-(benzyloxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide
3-(benzyloxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide -

3-(benzyloxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide

Catalog Number: EVT-4234663
CAS Number:
Molecular Formula: C26H29N3O2
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib mesylate)

Compound Description: Imatinib mesylate is an antileukemic cytostatic preparation used in the therapy of cancer. It is commercially available as a methanesulfonate salt. Several crystalline modifications of imatinib mesylate exist, including a novel η-modification characterized by a unique set of planar distances and an endothermic melting effect. []

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (Ponatinib)

Compound Description: Ponatinib is a kinase inhibitor that exists as different salt forms, including bromhydrate and chloride. This compound has been investigated for its therapeutic potential. [, ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent Class I selective histone deacetylase (HDAC) inhibitor. It exhibits significant in vitro and in vivo antitumor activity and possesses favorable pharmacokinetic properties, making it a promising anticancer drug candidate. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

Compound Description: This compound exhibits antitumor activity and has been investigated for its use in pharmaceutical compositions. It exists in various salt forms, including tartrate, hydrochloride, citrate, malate, fumarate, succinate, benzoate, benzenesulfonate, pamoate, formate, malonate, 1,5-naphthalene disulfonate, salicylates, cyclohexane sulfamate, lactate, mandelate, glutarate, adipate, squarate, vanillate, oxaloacetate, ascorbate, and sulfate. [, , ]

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 mitogen-activated protein (MAP) kinase inhibitor. It demonstrates efficacy in reducing TNF-alpha production and exhibits good bioavailability in preclinical studies. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a novel small-molecule inhibitor of the NLRP3 inflammasome, showing potential as a disease-modifying agent for treating neurological disorders like multiple sclerosis (MS). It selectively inhibits NLRP3 inflammasome-mediated IL-1β release and exhibits therapeutic benefits in the EAE mouse model of MS. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This molecule is a potent glycine transporter 1 (GlyT1) inhibitor, a target for treating schizophrenia. It displays potent inhibitory activity, good plasma exposure, and brain penetration in preclinical studies. []

Properties

Product Name

3-(benzyloxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylmethoxybenzamide

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C26H29N3O2/c1-2-28-15-17-29(18-16-28)24-13-11-23(12-14-24)27-26(30)22-9-6-10-25(19-22)31-20-21-7-4-3-5-8-21/h3-14,19H,2,15-18,20H2,1H3,(H,27,30)

InChI Key

ATNCWBFLPBFIPS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.